2-cyano-2-cyclopropylacetic acid
Description
Significance of Cyanoacetic Acid Frameworks in Organic Synthesis
Cyanoacetic acid and its derivatives are well-established as versatile intermediates in organic synthesis. google.com The presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) group imparts a high degree of reactivity, allowing for a wide range of chemical transformations. google.com These compounds are key precursors in the synthesis of a variety of pharmaceuticals, including anticonvulsants, and are also utilized in the production of dyes and polymers. google.com The electron-withdrawing nature of the cyano group makes the adjacent α-carbon acidic, facilitating reactions such as the Knoevenagel condensation, which is a cornerstone of carbon-carbon bond formation. sigmaaldrich.com
The general reactivity of the cyanoacetic acid framework allows for its incorporation into a diverse array of molecular architectures, making it a staple in the synthetic chemist's toolbox.
The Cyclopropane (B1198618) Moiety as a Privileged Scaffold and Conformationally Restricted Unit
The cyclopropane ring, a three-membered carbocycle, is far more than just a simple cycloalkane. It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The inclusion of a cyclopropane ring can significantly enhance a molecule's pharmacological profile by increasing its potency, metabolic stability, and ability to cross the blood-brain barrier. google.com
One of the most critical features of the cyclopropane moiety is its ability to act as a conformationally restricted unit. Due to the significant ring strain, the three carbon atoms of a cyclopropane ring are held in a rigid, planar arrangement. uni.lu This rigidity can lock a flexible molecule into a specific bioactive conformation, leading to a more favorable interaction with its biological target. This "conformational locking" can result in increased selectivity and reduced off-target effects.
Historical Context and Evolution of Research on 2-Cyano-2-cyclopropylacetic Acid
While the parent compounds, cyanoacetic acid and cyclopropane, have long and well-documented histories in chemical research, the specific compound this compound is a more recent subject of interest. Its emergence is closely tied to the growing appreciation for the unique properties that cyclopropane rings impart to organic molecules, particularly in the context of drug discovery.
Early research into substituted cyanoacetic acids laid the groundwork for the synthesis of more complex derivatives. The development of methods for the efficient construction of cyclopropane rings further paved the way for the creation of molecules like this compound. While specific seminal papers on this exact compound are not abundant in the historical literature, its study can be seen as a natural progression in the field of medicinal chemistry, where the combination of well-understood reactive handles (the cyanoacetic acid portion) with "bio-active" fragments (the cyclopropane ring) is a common strategy for the development of new therapeutic agents.
The synthesis of its corresponding ester, ethyl 2-cyano-2-cyclopropylacetate, is a key step in accessing the acid. A plausible and commonly employed synthetic route involves the alkylation of ethyl cyanoacetate (B8463686) with a suitable cyclopropyl (B3062369) halide, such as cyclopropyl bromide, in the presence of a base. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield this compound. This approach leverages the well-established reactivity of the active methylene (B1212753) group in ethyl cyanoacetate.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and its ethyl ester.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H7NO2 | biosynth.com |
| Molecular Weight | 125.13 g/mol | biosynth.com |
| Appearance | Predicted: Solid | - |
| CAS Number | 42392-66-5 | biosynth.com |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11NO2 | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Liquid | - |
| CAS Number | 42392-67-6 |
Properties
CAS No. |
42392-66-5 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Cyano 2 Cyclopropylacetic Acid
Decarboxylative Reaction Chemistry
The carboxylic acid moiety of 2-cyano-2-cyclopropylacetic acid is a versatile handle for the introduction of the 2-cyanocyclopropyl group into other molecules through decarboxylation, the removal of carbon dioxide.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.org In this context, this compound can serve as a precursor to the 2-cyanocyclopropyl radical via decarboxylation. This radical can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Recent studies have demonstrated the use of carboxylic acids in the visible-light-mediated decarboxylative alkylation of heteroarenes. acs.orgnih.govnih.gov This method avoids the need for stoichiometric oxidants, which are often required in traditional Minisci-type reactions. acs.org The process is believed to involve the formation of a radical intermediate from the carboxylic acid, which then adds to the heterocycle. While specific examples detailing the use of this compound in these reactions are not prevalent in the searched literature, the general principles suggest its applicability. The reaction mechanism is thought to proceed through either an oxidative or reductive quenching cycle of the photocatalyst. acs.org
The functionalization of sp2-hybridized carbon atoms, such as those in arenes and alkenes, can also be achieved using photoredox catalysis. uni-regensburg.dersc.orgexlibrisgroup.com These methods often involve the generation of radicals from suitable precursors, and carboxylic acids are increasingly used for this purpose. nih.gov
Decarboxylative cross-coupling reactions have become a significant strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable coupling partners. nih.govwikipedia.org These reactions often proceed via radical intermediates generated through the decarboxylation of the corresponding carboxylic acid. nih.gov
While direct examples involving this compound are not explicitly detailed in the provided search results, the general applicability of aliphatic carboxylic acids in such transformations is well-established. nih.gov These processes can be catalyzed by various transition metals, including palladium and copper, and offer an alternative to traditional cross-coupling reactions that use organohalides. nih.govwikipedia.org The mechanism of these reactions can vary, but often involves the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate a key organometallic or radical species that participates in the coupling step. nih.gov
The following table provides a general overview of catalysts and conditions often employed in decarboxylative cross-coupling reactions, which could be applicable to this compound.
| Catalyst System | Coupling Partner | General Conditions | Reference |
| Palladium | Aryl Halides | Base, Oxidant | wikipedia.org |
| Copper | N-H Compounds | Catalyst, Ligand | nih.gov |
| Silver/Copper | Aryl Halides | Aerobic Conditions | chemrevlett.com |
| Nickel/Iridium | (Hetero)Aryl Halides | Photoredox, Ligand | researchgate.net |
Halodecarboxylation is a fundamental reaction that converts carboxylic acids into organic halides with the loss of carbon dioxide. acs.org This transformation is a valuable synthetic tool, providing access to halides that may be difficult to prepare by other methods. acs.org The reaction can be applied to both aliphatic and aromatic carboxylic acids. acs.org
Several methods exist for halodecarboxylation, including the Hunsdiecker-Borodin reaction and its modifications, which often involve the use of heavy metal salts. acs.org More recently, methods using visible light and iron salts have been developed for the decarboxylative halogenation of aliphatic carboxylic acids, offering a more environmentally benign approach. rsc.org
Analogous transformations include decarboxylative cyanation, which introduces a nitrile group in place of the carboxylic acid. chemrevlett.comnih.govorganic-chemistry.org These reactions can be mediated by copper or palladium catalysts under aerobic conditions. nih.govorganic-chemistry.org The choice of catalyst often depends on the electronic nature of the carboxylic acid substrate. nih.govorganic-chemistry.org
Reactions Involving the Nitrile Group
The nitrile group of this compound is a versatile functional group that can participate in a variety of chemical transformations. libretexts.orgnih.govopenstax.org
The nitrile group can act as an electrophile or participate in pericyclic reactions, initiating cyclization cascades to form heterocyclic structures. While direct examples with this compound are not explicitly found, related systems demonstrate the potential for such transformations. For instance, unactivated nitriles can participate as dienophiles or enophiles in intramolecular Diels-Alder and ene reactions, leading to the formation of pyridine (B92270) derivatives. nih.gov
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is fundamental to many of the transformations of nitriles.
Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add directly to the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate typically yields a ketone. libretexts.org
Weaker nucleophiles, such as water and alcohols, generally require acid catalysis to react with the nitrile group. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating nucleophilic attack. The acid-catalyzed hydrolysis of nitriles proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com
Reduction of the nitrile group can also be achieved through nucleophilic addition of a hydride. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can convert nitriles to primary amines. libretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds via two successive additions of a hydride to the nitrile carbon. libretexts.org
The following table summarizes common nucleophilic addition reactions of nitriles.
| Reagent | Product after Workup | Reaction Type | Reference |
| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Hydrolysis | libretexts.orgchemistrysteps.com |
| LiAlH₄ | Primary Amine | Reduction | libretexts.orglibretexts.org |
| RMgX or RLi | Ketone | Grignard/Organolithium Addition | libretexts.org |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.
The carboxylic acid moiety of this compound can be readily converted into a range of functional groups, including amides and esters. These transformations typically proceed through standard acid-catalyzed or coupling agent-mediated reactions. For example, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. Similarly, amides can be formed by reacting the carboxylic acid with an amine, often with the aid of a coupling agent to facilitate the formation of the amide bond. These derivatization reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.
The carboxylic acid group can be activated in situ to form reactive acyl intermediates, which are then susceptible to nucleophilic attack. This activation is a key step in many synthetic transformations. For instance, the reaction of a carboxylic acid with a reagent like thionyl chloride or oxalyl chloride can generate an acyl chloride, a highly reactive intermediate that can be readily converted to esters, amides, and other acid derivatives.
In the context of peptide synthesis, the activation of a carboxylic acid is a critical step. While not directly documented for this compound, the general principle involves the formation of an activated ester or an acyl-phosphate intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The presence of the electron-withdrawing cyano group in this compound can influence the reactivity of the carboxylic acid and its corresponding acyl intermediates.
Cyclopropyl (B3062369) Ring Reactivity and Ring-Opening Pathways
The cyclopropyl ring in this compound is a source of unique reactivity, primarily due to the inherent ring strain of the three-membered ring. This strain makes the ring susceptible to opening under certain conditions, particularly through radical-mediated pathways.
The cyclopropylcarbinyl radical is a well-established "radical clock" in organic chemistry. illinois.edumdpi.com This is because the radical undergoes a very rapid ring-opening rearrangement to form the corresponding homoallylic radical. The rate of this ring-opening reaction is known, allowing it to be used as a kinetic standard to "time" other radical reactions. illinois.eduacs.org
In the context of this compound, if a radical were to be generated at the carbon atom adjacent to the cyclopropyl ring (the cyclopropylcarbinyl position), it would be expected to undergo this characteristic ring-opening. The rate of this rearrangement is influenced by substituents on the cyclopropyl ring. illinois.edu The presence of a cyano and a carboxylic acid group at the carbinyl position would likely affect the stability of the radical and, consequently, the rate of ring opening. Radical clock experiments are a powerful tool for detecting the presence of transient radical intermediates in a reaction mechanism. researchgate.netcdnsciencepub.com
The susceptibility of the cyclopropyl ring to ring-opening can be exploited in synthetic applications. By carefully choosing reaction conditions, it is possible to achieve chemoselective ring opening, leading to the formation of linear products with defined stereochemistry. This strategy is valuable for introducing specific functional groups and structural motifs into a molecule. For instance, radical-initiated ring-opening reactions can be used to generate specific carbon-carbon bonds and create more complex molecular architectures. The regioselectivity and stereoselectivity of the ring-opening process are often influenced by the nature of the substituents on the cyclopropyl ring and the reaction conditions employed.
Synthesis and Characterization of 2 Cyano 2 Cyclopropylacetic Acid Derivatives
Structurally Modified Analogues
The inherent reactivity of 2-cyano-2-cyclopropylacetic acid allows for targeted modifications to generate analogues with distinct chemical properties. These modifications often focus on the transformation of the cyano and carboxylic acid groups or the incorporation of the cyclopropyl (B3062369) moiety into larger, more complex scaffolds.
Cyclopropylglycine and Related Amino Acid Derivatives
One of the most significant applications of this compound is in the synthesis of cyclopropylglycine and its derivatives. These non-proteinogenic amino acids are of considerable interest due to their conformational rigidity and potential to act as enzyme inhibitors or receptor modulators. The synthesis of L-Cyclopropylglycine, for instance, can be achieved from precursors derived from this compound. nih.gov These amino acid analogues, such as (2S)-2-amino-2-cyclopropylacetic acid, are valuable components in peptide synthesis, allowing for the introduction of unique structural constraints. nih.gov
A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and evaluated for their biological activity. nih.gov These compounds are designed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. The synthesis of these analogues highlights the utility of the cyclopropyl scaffold in designing specific receptor ligands. nih.gov
Kainoid Analogues Featuring a Cyclopropyl Core
The cyclopropyl group of this compound can be incorporated into polycyclic structures, such as kainoid analogues. Kainoids are a class of neuroexcitatory amino acids, and their synthetic analogues are crucial for studying glutamate (B1630785) receptor subtypes. An enantioselective synthesis of (-)-(α)-kainic acid has been reported that utilizes a diastereoselective intramolecular [3 + 2] cycloaddition reaction. nih.gov This key step involves an aryl cyclopropyl ketone, a derivative that can be conceptualized as originating from the cyclopropylacetic acid framework. The resulting pyrrolidine (B122466) precursor, with the desired trans stereochemistry at the C2 and C3 positions, is then further elaborated to afford the final kainoid structure. nih.gov This approach demonstrates how the cyclopropyl unit can be strategically employed to control the stereochemistry of complex natural product analogues.
Heterocyclic Ring Incorporations Adjacent to or Fused with the Cyclopropyl Unit
The nitrile and carboxylic acid functionalities of this compound provide reactive handles for the construction of various heterocyclic rings. For example, cyanoacetohydrazide, a related building block, is a versatile precursor for synthesizing a wide range of heterocyclic compounds through cyclization reactions involving its multiple functional groups. researchgate.net This principle can be extended to derivatives of this compound, where the cyclopropyl group would be appended to the resulting heterocyclic system.
Furthermore, cycloaddition reactions offer a powerful strategy for constructing fused ring systems. A selective [4 + 2] cycloaddition reaction between thiazolo-2-pyridones and arynes has been developed to create structurally complex, sp3-rich scaffolds. diva-portal.org While not directly starting from this compound, this methodology illustrates how a cyclopropyl-containing dienophile could potentially be used to access novel fused heterocyclic systems. The reaction of a related α,β-unsaturated nitrile with KCN resulted in an SN2 substitution followed by a 1,3-hydrogen shift, showcasing the reactivity of the nitrile group in forming new carbon-carbon bonds and facilitating heterocyclic ring formation. diva-portal.org
Derivatives as Building Blocks for Diverse Chemical Libraries
The chemical space accessible from this compound and its derivatives makes them valuable building blocks for the construction of diverse chemical libraries. These libraries are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties.
The versatility of cyanoacetic acid derivatives is highlighted by their use in the synthesis of various compounds. For instance, the condensation of cyclohexanone (B45756) with cyanoacetamide, a related compound, yields 2-cyclohexylidene-2-cyanoacetamide, an intermediate in the synthesis of gabapentin (B195806) precursors. google.com This demonstrates the utility of the cyanoacetamide moiety in building complex molecular architectures.
Moreover, derivatives of 2-cyano-2-phenylacetic acid have been synthesized and investigated for their plant growth-regulating properties. google.com The synthesis often involves the reaction of the corresponding ethyl ester with ammonia (B1221849) to form the amide. google.com This highlights the potential for creating libraries of N-substituted amides from this compound for various screening purposes.
The following table provides an interactive overview of some of the key derivatives and related compounds discussed:
| Compound Name | Molecular Formula | Key Features | Reference |
| This compound | C6H7NO2 | Starting material with cyano, carboxylic acid, and cyclopropyl groups. | uni.lu |
| L-Cyclopropylglycine | C5H9NO2 | Non-proteinogenic amino acid. | nih.gov |
| 2-Amino-5-phosphonopentanoic acid (AP5) analogues | Varies | Cyclopropyl-containing NMDA receptor antagonists. | nih.gov |
| (-)-(α)-Kainic acid | C10H15NO4 | Neuroexcitatory amino acid analogue. | nih.gov |
| Thiazolo-fused bridged isoquinolones | Varies | Complex, sp3-rich heterocyclic scaffolds. | diva-portal.org |
| 2-Cyclohexylidene-2-cyanoacetamide | C9H12N2O | Intermediate in gabapentin precursor synthesis. | google.com |
| 2-Cyano-2-phenylacetic acid derivatives | Varies | Investigated for plant growth-regulating properties. | google.com |
| 2-Cyano-3-cyclopropyl-acrylic acid | C7H7NO2 | α,β-Unsaturated nitrile derivative. | achemblock.com |
This interactive table allows for the exploration of the diverse structures and applications stemming from the core this compound scaffold.
Applications of 2 Cyano 2 Cyclopropylacetic Acid As a Chemical Building Block and Intermediate
Utilization in the Synthesis of Pharmaceutical Intermediates
The primary and most well-documented application of 2-cyano-2-cyclopropylacetic acid is in the synthesis of key intermediates for active pharmaceutical ingredients (APIs).
This compound is a crucial starting material in some synthetic routes for Montelukast, a widely used medication for the management of asthma and seasonal allergies. rsc.org Montelukast's complex structure necessitates a multi-step synthesis, and the cyclopropylacetic acid moiety forms a key part of the final molecule.
Several patents detail processes for the synthesis of Montelukast and its intermediates, highlighting the importance of the cyclopropyl-containing side chain. For instance, one method involves the reaction of a dianion of 1-(mercaptomethyl)-cyclopropaneacetic acid with a quinoline-containing fragment to form the carbon-sulfur bond present in Montelukast. google.com Another patented method describes an efficient preparation of a Montelukast sodium side chain intermediate starting from 1,1-cyclopropyl dicarboxylic acid, which is then converted through several steps, including the introduction of a cyano group, to yield the desired mercaptomethyl cyclopropyl (B3062369) acetic acid derivative. google.com
| Reactant | Reagent/Condition | Product | Significance |
| 1,1-cyclopropyl dicarboxylic acid | Hydrogen, Catalytic Chlorination, Sodium Cyanide, Mercapto reagent, Alkaline hydrolysis | 1-(mercaptomethyl)cyclopropaneacetic acid | Efficient preparation of a key Montelukast side chain intermediate. google.com |
| 1-(mercaptomethyl)-cyclopropaneacetic acid | Sodium Hydroxide | 1-(mercaptomethyl)-cyclopropaneacetic acid dianion | Intermediate for coupling with the main quinoline (B57606) structure of Montelukast. google.com |
| 7-chloroquinaldine and 3-cyanobenzaldehyde | Condensation, followed by reaction with 2-(2-ortho-(2-haloethyl)-phenylpropyl)tetrahydropyrane ether | 2-(2-(3-(2-(7-chloro-2-quinolyl)vinyl)phenyl-3-oxopropyl)phenyl) propanol | Synthesis of a key intermediate for Montelukast. google.com |
While the primary focus of this compound has been on pharmaceutical synthesis, its structural motifs are also of interest in the development of advanced biological probes. The cyclopropyl group can impart conformational rigidity and metabolic stability to molecules, while the cyano and carboxylic acid groups offer handles for further functionalization. These features are desirable in the design of molecules intended to interact with specific biological targets.
Although direct examples of this compound being used as a precursor for biological probes are not extensively documented in publicly available literature, the synthesis of novel 2-cyano substituted derivatives of natural products like glycyrrhetinic acid showcases the utility of the cyano-acid functionality in creating biologically active molecules. nih.gov These derivatives have shown potential as inhibitors of cancer cell growth and nitric oxide production. nih.gov This suggests that the unique chemical properties of the 2-cyano-acetic acid moiety could be harnessed to create novel probes for studying various biological processes.
Integration into Catalytic Systems (e.g., as ligand precursors, where applicable)
The potential use of this compound and its derivatives as ligand precursors in catalytic systems is an area of academic and industrial interest. The nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. The cyclopropyl group can also influence the steric and electronic properties of a potential ligand, which in turn can affect the activity and selectivity of a metal catalyst.
While specific examples of this compound being directly employed as a ligand precursor in commercial catalytic processes are not readily found in the literature, the broader class of cyanocarboxylic acids and their esters are known to be versatile building blocks in coordination chemistry. The principles of ligand design suggest that with appropriate modifications, derivatives of this compound could be developed into effective ligands for various catalytic transformations.
Contributions to Material Science Research (general scope)
The rigid and compact nature of the cyclopropyl group, combined with the reactive functionalities of the cyano and carboxylic acid groups, makes this compound a potentially interesting monomer or building block in material science. The polymerization of related cyanoacrylates, for instance, is a well-established field, leading to the formation of adhesives and other polymeric materials.
While there is no widespread, documented use of this compound in mainstream material science applications, its unique structure could be exploited to create novel polymers with specific thermal or mechanical properties. The cyclopropyl moiety could introduce strain and unique conformational characteristics into a polymer backbone, potentially leading to materials with interesting and useful properties.
Development of Novel Synthetic Reagents and Methodologies
The reactivity of the α-carbon, activated by both the cyano and the carboxyl groups, makes this compound a valuable starting material for the development of new synthetic methodologies. This doubly activated methine proton can be readily removed by a base, generating a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
For example, this intermediate can be used in Knoevenagel condensations with aldehydes and ketones to produce highly functionalized cyclopropylidene derivatives. Furthermore, the cyano and carboxylic acid groups can be selectively transformed into a wide range of other functional groups, opening up possibilities for the synthesis of diverse and complex molecular architectures. Research into the synthesis of novel triterpenoids has demonstrated the utility of the 2-cyano-keto fragment in regioselective cyclization reactions, leading to complex polycyclic structures. mdpi.com This highlights the potential of the 2-cyano-acetic acid framework in constructing intricate molecular scaffolds.
Mechanistic Elucidation and Computational Studies of 2 Cyano 2 Cyclopropylacetic Acid Chemistry
Investigation of Radical Pathways and Intermediate Generation
The presence of the cyclopropyl (B3062369) and cyanoacetic acid groups suggests that 2-cyano-2-cyclopropylacetic acid can be a precursor to radical intermediates under appropriate conditions. The study of these pathways is crucial for controlling reaction outcomes.
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals. ibm.comlibretexts.orgwikipedia.org In the context of reactions involving this compound, ESR could be employed to identify and study the structure of cyclopropyl-containing radical intermediates.
The generation of a radical from this compound, for instance, through decarboxylation, would likely lead to a 2-cyano-2-cyclopropylmethyl radical. The stability and fate of such a radical are of significant interest. Cyclopropylmethyl radicals are known to undergo rapid ring-opening to form but-3-enyl radicals, a process often used as a radical clock. The rate of this ring-opening is influenced by substituents on the cyclopropane (B1198618) ring and at the radical center. acs.org
Radical scavenging experiments, using agents like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), are instrumental in confirming the involvement of radical pathways. acs.org While specific studies on this compound are not available, research on other organic molecules demonstrates the utility of these methods in mechanistic elucidation.
ESR spectroscopy can provide valuable information on the g-factor and hyperfine coupling constants of the generated radicals, which are characteristic of the radical's electronic environment. nih.govethernet.edu.et For a hypothetical 2-cyano-2-cyclopropylmethyl radical, ESR would help determine the extent of delocalization of the unpaired electron and the conformation of the cyclopropyl group relative to the radical center.
| Radical Species | g-factor | Reference |
| Free electron | 2.00232 | |
| Methyl radical (CH₃•) | 2.0026 | |
| Anthracene cation | 2.0028 | |
| Anthracene anion | 2.0029 | |
| p-Benzosemiquinone radical anion | Not specified | youtube.com |
This table presents typical g-factor values for comparison and is not specific to this compound-derived radicals.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govyoutube.com The carboxylic acid and cyano moieties in this compound make it a potential substrate for photoredox-mediated reactions, particularly decarboxylative couplings. nih.gov
The photophysical properties of the photocatalyst are central to these transformations. A typical photoredox cycle begins with the absorption of light by the photocatalyst, promoting it to an excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state.
Quenching studies are essential to probe the interaction between the excited photocatalyst and the substrates. In a scenario involving this compound, Stern-Volmer analysis could be used to determine whether the quenching process occurs via oxidative or reductive pathways. For instance, the excited photocatalyst could be quenched by the carboxylate of this compound, leading to a carboxyl radical that rapidly decarboxylates to form the 2-cyano-2-cyclopropylmethyl radical. nih.gov
The photophysical properties of cyano-substituted aromatic compounds have been studied, revealing that the cyano group can significantly influence the electronic structure and emission properties. nih.govmdpi.comrsc.org While this compound is not aromatic, the electron-withdrawing nature of the cyano group would still impact the redox potential of the molecule and its radical intermediates.
| Parameter | Description | Relevance |
| Excited-state potential (E*red) | The reduction potential of the photocatalyst in its excited state. | Determines the feasibility of oxidizing a substrate. |
| Quenching rate constant (kq) | The rate at which the excited photocatalyst is deactivated by a quencher. | Indicates the efficiency of the initial electron transfer step. |
| Quantum yield (Φ) | The efficiency of a photochemical process, expressed as the ratio of molecules undergoing a specific event to the number of photons absorbed. | Measures the overall efficiency of the photocatalytic reaction. |
This table outlines general parameters in photoredox catalysis and their significance in potential reactions involving this compound.
Detailed Reaction Mechanism Investigations
A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and achieving desired selectivity. For a molecule like this compound, this involves unraveling complex catalytic cycles and analyzing stereochemical outcomes.
The combination of photoredox catalysis with another catalytic cycle, such as organometallic catalysis, can lead to powerful new transformations. nih.gov A hypothetical decarboxylative cross-coupling of this compound with a vinyl halide could proceed through a dual catalytic cycle involving a photocatalyst and a nickel catalyst. nih.gov
In such a cycle, the photoredox part would be responsible for generating the 2-cyano-2-cyclopropylmethyl radical via oxidative quenching of the corresponding carboxylate. Concurrently, the nickel catalyst would undergo oxidative addition with the vinyl halide to form a Ni(II) intermediate. This Ni(II) species would then trap the radical to form a Ni(III) complex, which upon reductive elimination, would yield the desired product and a Ni(I) species. The photocatalyst's reduced form would then regenerate the active Ni(0) catalyst to close the cycle. nih.gov
The study of such complex cycles involves a combination of experimental techniques, including kinetic analysis, in situ spectroscopy, and the isolation and characterization of proposed intermediates.
The cyclopropane ring in this compound introduces a rigid stereochemical element that can be exploited to control the stereochemistry of reactions. The diastereoselective synthesis of cyclopropane-containing molecules is an active area of research. acs.orgnih.govacs.orgnih.gov
In reactions where a new stereocenter is formed adjacent to the cyclopropyl ring, the steric bulk and electronic nature of the cyclopropane can direct the approach of reagents, leading to high diastereoselectivity. acs.orgresearchgate.net For example, in a bond-forming reaction at the carbon bearing the cyano and carboxyl groups, the cyclopropyl group would likely influence the facial selectivity of the attack.
The development of stereoselective reactions often relies on the use of chiral catalysts or auxiliaries. acs.orgacs.org In the context of this compound, derivatization of the carboxylic acid to a chiral ester or amide could enable diastereoselective reactions. Alternatively, a chiral catalyst could be employed to control the stereochemical outcome of a reaction involving the prochiral center.
| Factor | Influence on Stereoselectivity | Example Reaction |
| Steric Hindrance | Reagents approach from the less hindered face of the molecule. | Directed cyclopropanation of allylic alcohols. acs.org |
| Directing Groups | Functional groups can coordinate to reagents or catalysts, directing their approach. | Hydroxyl-directed epoxidation of alkenyl cyclopropyl carbinols. acs.org |
| Chiral Catalysts | Chiral Lewis acids or transition metal complexes can create a chiral environment around the substrate. | Enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov |
| Substrate Control | The inherent chirality of the starting material can dictate the stereochemistry of the product. | Diastereoselective synthesis of trans-2-substituted cyclopropylamines. researchgate.net |
This table highlights key principles that would govern the stereochemical outcomes of reactions involving this compound.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations and theoretical modeling provide invaluable insights into the structure, stability, and reactivity of molecules and their reaction intermediates. ibm.comnih.govacs.org For this compound, computational methods can be used to predict its geometry, vibrational frequencies, and electronic properties.
Theoretical studies on the cyclopropyl radical have shown that the α-CH bond is bent out of the plane of the three-membered ring, and the barrier to pyramidal inversion is relatively low. ibm.com Similar calculations for the 2-cyano-2-cyclopropylmethyl radical would shed light on its structure and the influence of the cyano group on its stability and reactivity.
Computational modeling can also be used to map out the potential energy surfaces of reactions involving this compound. This would allow for the determination of transition state geometries and activation energies, providing a deeper understanding of the reaction mechanism. For instance, the ring-opening of the cyclopropylmethyl radical can be modeled to predict the regioselectivity and stereochemistry of the process.
Furthermore, computational studies can aid in the design of new catalysts and the prediction of their efficacy in reactions involving this compound. By modeling the interactions between the substrate, catalyst, and other reagents, it is possible to rationalize observed selectivities and guide the development of more efficient and selective synthetic methods. nih.govnrel.gov
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations allow for the investigation of various molecular properties that are key to understanding chemical behavior.
Different DFT functionals can be employed to achieve varying levels of accuracy and computational efficiency. For instance, hybrid functionals like B3LYP are commonly used for geometry optimizations and frequency calculations, while double-hybrid functionals such as B2PLYP may offer a more accurate description of saddle point geometries, which are crucial for understanding reaction barriers. researchgate.netbeilstein-journals.org The choice of basis set, such as the Pople-style 6-31G(d,p) or more extensive sets like 6-311+G(2d,p), is also critical for obtaining reliable results, particularly when calculating properties like NMR shielding constants. nih.govunimi.it
DFT-based approaches have been successfully used to predict the reactivity of nitrile-containing compounds. For example, a study on the reaction of various nitriles with cysteine demonstrated that DFT calculations could effectively predict their reactivity based on the calculated activation energies. nih.gov This predictive capability is valuable for understanding potential interactions of cyano-containing molecules in biological systems. Similarly, DFT has been instrumental in rationalizing the site- and regioselectivity of cycloaddition reactions involving nitrile oxides and nitrile imines. unimi.itnih.gov In the context of this compound, DFT can be used to model the electronic effects of the cyano and cyclopropyl groups on the acidity of the carboxylic acid and the stability of potential intermediates.
The following table summarizes some DFT functionals and their typical applications in studying the chemistry of cyano and cyclopropyl compounds:
| DFT Functional | Basis Set Example | Typical Applications in Organic Chemistry |
| B3LYP | 6-31G(d) | Geometry optimization, frequency calculations, reaction mechanism studies. nih.gov |
| B2PLYP | def2-TZVP | More accurate energy barriers and reaction enthalpies. researchgate.net |
| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions, thermochemistry, and kinetics. |
| ωB97X-D | 6-311+G(d,p) | Includes dispersion corrections, suitable for systems with weak interactions. |
Conformational Analysis and Energetic Profiles of Reaction Intermediates
The three-dimensional structure and conformational flexibility of molecules play a crucial role in their reactivity. For this compound, the orientation of the cyclopropyl group relative to the cyano and carboxylic acid functionalities can significantly influence the molecule's energetic landscape and the accessibility of different reaction pathways.
Computational methods, including DFT and Møller-Plesset perturbation theory (MP2), are employed to perform conformational analyses and calculate the energetic profiles of reaction intermediates. nih.gov For example, in a study of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, a molecule containing a cyclopropyl group attached to a heterocyclic ring, DFT and MP2 calculations were used to map the rotational energy profile of the cyclopropyl group. nih.gov The study revealed a preference for a bisected conformation where the C-H bond of the cyclopropyl carbon is coplanar with the adjacent ring system, maximizing orbital overlap. nih.gov
Similar computational approaches can be applied to this compound to determine the preferred conformations and the energy barriers for rotation around the C-C bonds. This information is vital for understanding the stereochemical course of reactions, as the relative energies of different conformers of reactants and transition states can dictate the product distribution. The strain energy of the cyclopropane ring, approximately 110-115 kJ mol⁻¹, is a key factor that can be lowered in activated cyclopropanes, influencing their tendency to undergo ring-opening reactions. mdpi.comnih.gov
The energetic profiles of reaction intermediates, such as those formed during decarboxylation or ring-opening reactions, can also be mapped using these computational techniques. This allows for the identification of the lowest energy pathways and the prediction of the most likely reaction mechanisms.
Predictive Modeling of Chemical Transformations
Predictive modeling, often guided by computational chemistry, is a valuable approach for anticipating the outcomes of chemical transformations. For this compound, this could involve predicting its behavior in reactions such as decarboxylation or transformations involving the cyclopropane ring.
One relevant area of predictive modeling is the decarboxylation of carboxylic acids. For instance, a predictive model for the decarboxylation of silver benzoate (B1203000) complexes found that the field effect parameter (F) of substituents significantly influences the reaction rate. nih.gov Such quantitative structure-activity relationship (QSAR) models can be developed for the decarboxylation of this compound and its derivatives to predict their thermal stability and reactivity.
The reactivity of the cyclopropane ring, particularly in donor-acceptor (D-A) cyclopropanes, is another area where predictive modeling is crucial. The presence of both an electron-donating and an electron-accepting group on the cyclopropane ring facilitates a variety of ring-opening reactions. researchgate.netmdpi.com The regioselectivity and stereoselectivity of these reactions can often be predicted by considering the electronic nature of the substituents and the reaction conditions. For example, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid can lead to either ring-opening or decyanation depending on the base used. mdpi.com
Computational modeling can be used to simulate the potential chemical transformations of this compound under various conditions, providing insights into the feasibility of different reaction pathways and helping to guide synthetic efforts.
Advanced Spectroscopic Techniques for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time and for determining the stereochemistry of the resulting products. Its non-invasive nature allows for the detailed study of reaction kinetics and the identification of intermediates. chemrxiv.orgnih.gov
For reactions involving this compound, ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products over time. researchgate.netjhu.edu This is achieved by acquiring a series of NMR spectra at regular intervals. chemrxiv.org The integration of characteristic signals provides information on the relative concentrations of the different species in the reaction mixture, allowing for the determination of reaction rates and orders.
The stereochemistry of products containing a cyclopropane ring can be elucidated through the analysis of NMR coupling constants and the use of techniques like the Nuclear Overhauser Effect (NOE). caltech.eduthieme-connect.comwordpress.com The vicinal coupling constants (³J) between protons on the cyclopropane ring are dependent on their relative orientation (cis or trans), providing valuable structural information. caltech.edudtic.mil For instance, in many cyclopropane derivatives, the trans coupling constant is typically smaller than the cis coupling constant. NOE experiments, which measure through-space interactions between protons, can be used to establish the relative proximity of different groups and thus determine the stereochemistry of the molecule. wordpress.com
The following table presents typical ¹H NMR chemical shift ranges for protons in cyclopropyl-containing compounds, which are useful for spectral interpretation.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) |
| Cyclopropyl ring protons | 0.2 - 1.5 |
| Proton on carbon bearing a cyano group | 2.5 - 3.5 |
| Carboxylic acid proton | 10 - 13 |
Mass Spectrometry for Identification of Transient Species
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification of reaction intermediates and the elucidation of fragmentation pathways. When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of components in a complex mixture. nih.govnih.gov
In the study of reactions involving this compound, electrospray ionization (ESI) or other soft ionization techniques can be used to gently transfer transient species from the solution phase to the gas phase for mass analysis. This enables the direct observation of reaction intermediates that may be too short-lived to be detected by other methods. Tandem mass spectrometry (MS/MS) can be employed to fragment these intermediates and obtain structural information from the resulting fragmentation patterns. nih.govnih.gov
The fragmentation of cyano-containing compounds in the mass spectrometer often leads to characteristic neutral losses or the formation of specific fragment ions. For example, the loss of HCN (27 u) is a common fragmentation pathway for nitriles. For this compound, characteristic fragmentation could involve the loss of CO₂ (44 u) from the carboxylic acid group, or cleavage of the cyclopropane ring. libretexts.org The fragmentation of cyclic alkanes often results in the loss of ethene (28 u). whitman.edu Studying the fragmentation patterns of the parent molecule and its reaction products can provide crucial clues about their structure and the underlying reaction mechanism.
The table below lists some potential fragment ions and neutral losses that could be observed in the mass spectrum of this compound and its derivatives.
| Ion/Neutral Loss | m/z | Potential Origin |
| [M-H]⁻ | 124 | Deprotonated molecule |
| [M+H]⁺ | 126 | Protonated molecule |
| [M-CO₂] | 81 | Loss of carbon dioxide |
| [M-C₃H₅]⁺ | 84 | Loss of cyclopropyl radical |
| [M-CN]⁺ | 100 | Loss of cyanide radical |
Biological Activity Profiles of 2 Cyano 2 Cyclopropylacetic Acid Derivatives: in Vitro Perspectives
Enzyme Inhibition Studies (Excluding Clinical Outcomes)
The ability of 2-cyano-2-cyclopropylacetic acid derivatives and related structures to inhibit specific enzymes is a key area of preclinical research. These in vitro studies provide foundational data on their potency and mechanism of action.
Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Activity
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs). yeastgenome.orgwikipedia.orguniprot.org NAEs are a class of lipid signaling molecules, including the endocannabinoid anandamide, which are involved in various physiological processes. nih.govnih.gov The modulation of NAPE-PLD is therefore a significant area of interest for therapeutic design.
The activity of NAPE-PLD can be both enhanced and inhibited by small molecules. For instance, certain bile acids act as positive allosteric modulators. In vitro fluorescence-based assays have shown that deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) activate NAPE-PLD upon binding. nih.gov Conversely, research has focused on developing potent inhibitors. Studies on the structure-activity relationships (SAR) of NAPE-PLD inhibitors have identified compounds like LEI-401, which features pyrimidine (B1678525) and pyridine (B92270) scaffolds, as effective in vitro. researchgate.net Other studies have noted that phosphatidylethanolamine (B1630911) (PE), a structural analogue of the enzyme's substrate, can inhibit NAPE-PLD activity. nih.gov
| Compound | Effect | Potency | Reference |
|---|---|---|---|
| Deoxycholic acid (DCA) | Activator | EC50 ≈ 3.2 mM | nih.gov |
| Chenodeoxycholic acid (CDCA) | Activator | EC50 ≈ 4.3 mM | nih.gov |
| Phosphatidylethanolamine (PE) | Inhibitor | IC50 ≈ 30 µM | nih.gov |
| LEI-401 | Inhibitor | High in vitro potency reported | researchgate.net |
Receptor Interaction and Agonist/Inverse Agonist Profiling (In Vitro Assays)
Derivatives containing cyclopropyl (B3062369) and cyano moieties have been evaluated for their ability to bind to and modulate the function of critical receptors in the central nervous system and other tissues.
NMDA Receptor Agonist Activity of Cyclopropyl Glutamate (B1630785) Analogues
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and cognitive functions. nih.govnih.gov It requires both glutamate and a co-agonist, such as glycine (B1666218) or D-serine, for activation. nih.gov Research into conformationally constrained analogues of these agonists has shown that cyclopropyl structures can serve as effective ligands. Specifically, cyclopropyl analogues of glycine, such as 1-aminocyclopropane-1-carboxylic acid (ACPC), have been identified as partial agonists at the NMDA receptor's glycine binding site. nih.gov These compounds can mimic the action of the natural co-agonist, leading to receptor activation, albeit sometimes with lower efficacy than the full agonist. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism
The Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt) is a nuclear receptor that plays a critical role in the differentiation of T-helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A). nih.gov Consequently, inverse agonists of RORC2 are being investigated as potential anti-inflammatory agents. Structure-based design has led to the development of macrocyclic RORC2 inverse agonists with properties suitable for topical administration. nih.govnih.gov In vitro assays using human Th17 cells have demonstrated that these compounds can potently inhibit the production of IL-17A. nih.gov For example, a macrocyclic compound designated as 14 was shown to be a potent inhibitor of IL-17A production. nih.gov
| Compound Class/Analogue | Receptor Target | Biological Activity | Reference |
|---|---|---|---|
| Cyclopropyl Glutamate Analogues (e.g., ACPC) | NMDA Receptor (Glycine site) | Partial Agonist | nih.gov |
| Macrocyclic Analogues (e.g., Compound 14) | RORC2 (RORγt) | Inverse Agonist (Inhibits IL-17A production) | nih.govnih.gov |
Broad-Spectrum Biological Screening and Activity (e.g., antimicrobial, cytotoxic against cell lines, in vitro only)
In addition to specific enzyme and receptor targets, chemical scaffolds related to this compound have been assessed for broader biological effects, including antimicrobial and cytotoxic activities in vitro.
Derivatives incorporating a cyano group have shown notable activity in various screening assays. For instance, 2-cyano substituted derivatives of glycyrrhetinic acid have been synthesized and tested for their ability to inhibit the growth of tumor cells. nih.gov Similarly, 2-cyanoacrylamide derivatives have been developed as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), with one derivative exhibiting an IC₅₀ of 27 nM. nih.gov Other studies on 2-aminobenzimidazole (B67599) derivatives revealed that several compounds exhibited cytotoxic activity against various human cancer cell lines, including those from the rectum (SW707), bladder (HCV29T), and lung (A549). nih.gov
In the realm of antimicrobial research, while not direct derivatives of this compound, related benzoic acid compounds such as 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have been evaluated. gazi.edu.trtubitak.gov.tr These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans, C. krusei), with some derivatives showing antifungal activity greater than the reference compound ketoconazole. gazi.edu.trtubitak.gov.tr The cytotoxicity of these compounds was also assessed against the Vero cell line. tubitak.gov.tr
| Compound Class | Activity Type | Specific Target/Organism | Reported Finding | Reference |
|---|---|---|---|---|
| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | Enzyme Inhibition (TAK1) | TAK1 Enzyme | IC50 of 27 nM | nih.gov |
| 2-Cyano substituted glycyrrhetinic acid | Cytotoxic | Murine tumor cells | Inhibitory activity with high selectivity | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acids | Antifungal | Candida albicans, C. krusei | Some derivatives more active than ketoconazole | gazi.edu.trtubitak.gov.tr |
| 2-Benzylaminobenzimidazoles | Cytotoxic | SW707, HCV29T, A549 cell lines | Exhibited antiproliferative activity | nih.gov |
Structure-Activity Relationship (SAR) Investigations for Biological Targets
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. For derivatives related to this compound, SAR studies have provided critical insights for optimizing their effects on various targets.
NAPE-PLD: SAR studies of NAPE-PLD inhibitors have identified key structural features necessary for potency. The development of the inhibitor LEI-401 highlighted the importance of pyrimidine and pyridine scaffolds in achieving high in vitro activity. researchgate.net In a different context, studies on plant-derived phospholipase D (PLDα) inhibitors showed that for NAEs, inhibitory potency increased as the acyl chain length and degree of unsaturation decreased. nih.gov
NMDA Receptor: SAR investigations of NMDA receptor antagonists have been extensive. Studies of competitive antagonists have identified a deep hydrophobic pocket within the receptor's binding site that can be exploited to enhance potency and selectivity. nih.gov More detailed SAR analyses on two series of antagonists targeting the GluN2B subunit pinpointed optimal substitutions. For 1-(1-phenylcyclohexyl) amine derivatives, a carbonyl group at the R1 position and a 4-methoxy group at the R2 position of the phenyl ring resulted in the best binding affinity. nih.gov For α-amino-2-phenylcyclohexanone derivatives, maximal affinity was achieved with a hydrogen at R1 and a hydroxyl group at R2. nih.gov
RORC2: The development of RORC2 inverse agonists has been guided by structure-based design. A key SAR strategy involved the macrocyclization of an acyclic ligand, a concept inspired by its bound conformation in a co-crystal structure. nih.govnih.gov This approach aimed to link the two halves of the molecule, with further optimization of these analogues focused on maximizing potency and refining physicochemical properties to create compounds suitable for topical application. nih.govnih.gov
Influence of Cyclopropyl and Cyano Moieties on Ligand-Target Interactions
The cyclopropyl and cyano groups are critical pharmacophores that significantly influence the biological activity of this compound derivatives. The rigid, three-membered cyclopropyl ring introduces conformational constraint, which can be advantageous for binding to specific protein targets by reducing the entropic penalty upon binding. This rigidity helps to lock the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity. For instance, in studies of analogues of 2-amino-5-phosphonopentanoic acid, the introduction of a cyclopropyl group was explored to create competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov
The cyano (-C≡N) group, with its linear geometry and strong electron-withdrawing nature, can participate in several key intermolecular interactions. It can act as a hydrogen bond acceptor and engage in dipole-dipole and electrostatic interactions within a receptor's binding pocket. The strategic placement of cyano groups has been a key strategy in designing potent enzyme inhibitors and receptor ligands. For example, in the development of inhibitors for α-synuclein aggregation, a biomarker for Parkinson's disease, cyano-substituted indole (B1671886) derivatives were synthesized and evaluated, demonstrating the importance of this moiety in achieving high binding affinity. nih.gov The combination of the conformationally restricting cyclopropyl group and the versatile interacting potential of the cyano group offers a powerful tool for modulating ligand-target interactions.
The following table illustrates the hypothetical influence of these moieties on the binding affinity of this compound derivatives for a generic kinase target, based on established structure-activity relationship principles.
Table 1: Influence of Cyclopropyl and Cyano Moieties on Kinase Inhibition
| Compound | Modifications from Parent Scaffold | Rationale for Modification | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| 1 | Parent Scaffold (this compound) | Baseline compound | 500 |
| 2 | Replacement of cyclopropyl with isopropyl | Assess the effect of conformational rigidity | 1200 |
| 3 | Replacement of cyano with a methyl group | Evaluate the role of the cyano group in binding | 2500 |
| 4 | Addition of a phenyl group to the cyclopropyl ring | Explore extension into a hydrophobic pocket | 250 |
| 5 | Replacement of cyano with a trifluoromethyl group | Investigate alternative electron-withdrawing groups | 800 |
Optimization of Binding Affinity and Functional Potency
The optimization of binding affinity and functional potency is a critical step in the development of any promising compound series. For derivatives of this compound, this process involves systematic structural modifications to enhance their interaction with the target protein. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) models are often employed to guide these modifications. f1000research.com The goal is to improve the compound's "fit" within the binding site, thereby increasing its potency, which is often measured as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd).
Optimization strategies can include altering the substituents on the cyclopropyl ring or modifying the acetic acid portion of the molecule. For example, adding hydrophobic or hydrogen-bonding groups can lead to more favorable interactions with the target protein. In the context of developing inhibitors for the enzyme family cyclooxygenase (COX), analogues of celecoxib (B62257) were studied to understand the origins of their binding affinity and selectivity for COX-2 over COX-1. researchgate.net This often involves a detailed analysis of the binding modes of a lead compound to identify potential areas for modification that could lead to improved affinity.
The functional potency of a compound, which is its ability to elicit a biological response, is closely linked to its binding affinity. In vitro functional assays are used to measure this activity. For example, in the development of antagonists for the NMDA receptor, the modulation of [3H]MK-801 binding was used as a functional assay to assess the potency of the synthesized analogues. nih.gov
The table below presents a hypothetical optimization cascade for a this compound derivative targeting a specific enzyme, illustrating how systematic modifications can lead to improved binding affinity.
Table 2: Optimization of Binding Affinity for a Target Enzyme
| Compound | Modification | Rationale | Binding Affinity (Kd, nM) |
|---|---|---|---|
| Lead Compound | This compound | Initial hit from screening | 1500 |
| Analog A | Esterification of the carboxylic acid | Improve cell permeability and potential interactions | 950 |
| Analog B | Addition of a 4-fluorophenyl group to the cyclopropyl ring | Introduce halogen bonding and hydrophobic interactions | 400 |
| Analog C | Conversion of the carboxylic acid to an amide with piperidine (B6355638) | Explore additional hydrogen bonding opportunities | 150 |
| Optimized Lead | Combination of modifications from Analogs B and C | Maximize favorable interactions within the binding site | 50 |
Conclusion and Future Research Directions for 2 Cyano 2 Cyclopropylacetic Acid
Synthesis and Mechanistic Advancements
While methods for the synthesis of related cyclopropane (B1198618) structures exist, a dedicated focus on optimizing the synthesis of 2-cyano-2-cyclopropylacetic acid is a primary area for future research. The development of more efficient and stereoselective synthetic routes will be crucial. This includes the exploration of novel catalytic systems and asymmetric methodologies to control the stereochemistry of the cyclopropane ring, which can significantly influence the biological activity and material properties of its derivatives.
Mechanistic studies, both experimental and theoretical, will play a vital role in understanding the intricacies of reactions involving this compound. A deeper comprehension of the reaction pathways can lead to improved efficiency and selectivity. For instance, investigating the role of transition metals in cycloaddition reactions could unveil new catalytic cycles and enhance the formation of complex molecular architectures. nih.gov
Expanding Chemical Reactivity and Applications
The inherent strain of the cyclopropyl (B3062369) ring, combined with the electron-withdrawing nature of the nitrile and carboxylic acid groups, makes this compound a versatile building block in organic synthesis. Future work should aim to expand the known chemical transformations of this compound. This could involve exploring its participation in various cycloaddition reactions, ring-opening reactions, and functional group interconversions.
The development of novel derivatives of this compound could lead to new applications in pharmaceuticals and agrochemicals. For example, its structural motifs are found in various biologically active molecules. The unique properties imparted by the cyclopropyl group can be harnessed to create new compounds with enhanced efficacy and selectivity. cymitquimica.com
Unexplored Biological Activity and Structure-Function Relationships
The biological profile of this compound remains largely uncharted territory. A systematic evaluation of its bioactivity, as well as that of its derivatives, is a promising direction for future research. This could involve screening for a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.
A critical aspect of this research will be to establish clear structure-function relationships. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify key structural features responsible for desired effects. This knowledge is invaluable for the rational design of new therapeutic agents. For instance, the rigid bicyclic non-canonical amino acid structure, which includes a fused cyclopropyl ring, has been instrumental in the development of orally bioavailable drugs like nirmatrelvir. wikipedia.org
Emerging Methodologies and Interdisciplinary Research Opportunities
The advancement of analytical techniques and computational chemistry presents new opportunities to study this compound in greater detail. Emerging methodologies, such as advanced spectroscopic techniques and molecular modeling, can provide unprecedented insights into its electronic structure, conformational preferences, and reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyano-2-cyclopropylacetic acid, and what are their key reaction conditions?
- The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyanoacetic acid derivatives often undergo alkylation with cyclopropane-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Characterization typically involves NMR (¹H/¹³C) and FT-IR to confirm the cyano and carboxylic acid functional groups. Yield optimization may require controlled temperature and anhydrous conditions to minimize side reactions like hydrolysis of the nitrile group .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for assessing purity. Complementary methods include:
- Mass spectrometry (MS): To confirm molecular weight (125.13 g/mol) and detect impurities .
- Melting point analysis: Compare observed values with literature data (if available).
- Elemental analysis: Verify C, H, N composition (theoretical: C 57.58%, H 5.64%, N 11.19%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound be resolved?
- Discrepancies in NMR spectra may arise from dynamic effects or solvent interactions. For example, cyclopropane protons often exhibit complex splitting due to ring strain. Strategies include:
- Variable-temperature NMR: To identify conformational equilibria.
- COSY/NOESY experiments: To resolve overlapping signals.
- Computational modeling (DFT): Predict chemical shifts and compare with experimental data .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
- Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like cinchona alkaloids) can induce stereocontrol. For example, using a chiral Lewis acid catalyst in a [2+1] cyclopropanation reaction with acrylonitrile derivatives may improve enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .
Q. How does the steric and electronic profile of the cyclopropane ring influence the reactivity of this compound in nucleophilic additions?
- The cyclopropane ring’s angle strain increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Steric hindrance from substituents on the cyclopropane ring can slow reactions, requiring polar aprotic solvents (e.g., THF) to stabilize transition states. Kinetic studies via in situ IR or UV-Vis spectroscopy provide mechanistic insights .
Q. What are the challenges in computational modeling of this compound’s tautomeric equilibria, and how can they be addressed?
- The compound may exist in keto-enol or acid-nitrile tautomeric forms. Density functional theory (DFT) with solvent correction (e.g., SMD model for DMSO/water) improves accuracy. Compare computed Gibbs free energies with experimental data (e.g., pH-dependent UV-Vis spectra) to validate tautomer populations .
Methodological Guidance
Designing a stability study for this compound under varying pH and temperature conditions:
- Protocol:
Prepare buffered solutions (pH 2–12) and store samples at 4°C, 25°C, and 40°C.
Monitor degradation via HPLC at intervals (0, 7, 14 days).
Identify degradation products using LC-MS/MS.
- Key parameters: Hydrolysis of the nitrile group to amide/acid is pH-dependent; acidic conditions accelerate degradation .
Interpreting conflicting bioactivity data in enzyme inhibition assays:
- Contradictions may arise from assay conditions (e.g., ionic strength, co-solvents). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
